7-Methyl-1H-indazol-4-ol

Overview

Description

7-Methyl-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methyl group at the 7th position and a hydroxyl group at the 4th position in the indazole ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an O2 atmosphere . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of transition metal-catalyzed reactions, which generally produce good to excellent yields with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives

Biological Activity

7-Methyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development.

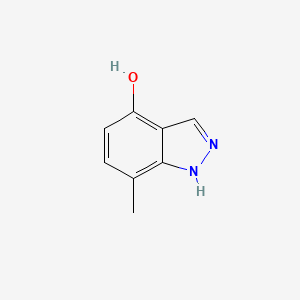

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methyl group at the 7-position and a hydroxyl group at the 4-position of the indazole ring, which contributes to its unique biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that indazole derivatives exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.

- Anticancer Properties : Some studies have shown that indazole compounds can inhibit cancer cell proliferation, indicating a potential role for this compound in cancer therapy.

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted on various indazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this compound was found to be effective against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell cycle progression.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Neuroprotective Effects

Research into the neuroprotective effects of indazole derivatives indicates that they may reduce oxidative stress and inflammation in neuronal cells. In a model of neuronal injury, treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of indazole derivatives in clinical settings. For instance:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of an indazole derivative similar to this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates.

- Case Study on Cancer Treatment : A cohort study involving patients with advanced breast cancer treated with an indazole-based regimen showed promising results in tumor reduction and improvement in quality of life.

Scientific Research Applications

Antitumor Activity

Overview : Numerous studies have highlighted the potential of indazole derivatives, including 7-Methyl-1H-indazol-4-ol, as effective antitumor agents. These compounds often exhibit their effects through inhibition of specific kinases involved in cancer progression.

Key Findings :

- Inhibition of Polo-like Kinase 4 (PLK4) : Research indicates that certain indazole derivatives can act as potent inhibitors of PLK4, a kinase associated with tumor growth. For instance, a derivative showed nanomolar inhibition against PLK4 and effectively reduced HCT116 colon cancer cell growth in vivo .

- Pim Kinase Inhibition : A systematic study revealed that derivatives of this compound demonstrated strong inhibitory effects against pan-Pim kinases, which play a crucial role in cell survival and proliferation. One compound exhibited IC50 values in the low nanomolar range against these kinases .

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Colon Cancer |

| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | Multiple |

Therapeutic Uses

Estrogen Receptor Modulation : The compound has been investigated for its role in modulating estrogen receptors, particularly estrogen receptor beta (ERβ). Compounds derived from indazoles may serve as selective estrogen receptor modulators (SERMs), which can be beneficial for treating estrogen-related disorders such as certain cancers and metabolic diseases .

Potential Applications :

- Cancer Therapy : Given its ability to inhibit crucial kinases and enzymes associated with tumor growth and immune evasion.

- Hormonal Disorders : As a SERM, it could be utilized in treating conditions mediated by estrogen deficiency or excess.

Case Studies

Several studies have documented the efficacy of indazole derivatives in clinical settings:

- Clinical Trials for Cancer Treatment : A derivative was tested in patients with BRAFV600-mutant melanoma, demonstrating well-tolerated dosages and significant antitumor activity .

- Preclinical Studies on Immune Modulation : Research showed that specific indazole derivatives could enhance the immune response against tumors by inhibiting IDO1, which could lead to improved outcomes in immunotherapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 7-Methyl-1H-indazol-4-ol, and how can reaction conditions be optimized?

- Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for indazole derivatives. For example, PEG-400:DMF solvent mixtures under nitrogen with CuI catalysis at room temperature yield intermediates like 3-(2-azidoethyl)-1H-indol-5-ol, followed by purification via column chromatography or recrystallization . Key optimizations include solvent selection (polar aprotic solvents enhance reaction rates) and catalyst loading (1:1 molar ratio of CuI to substrate). Monitoring via TLC (e.g., EtOAc:hexanes) ensures reaction progress and impurity detection.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., δ 8.62 ppm for aromatic protons) and integration ratios. Solvent (DMSO-d6) suppresses exchangeable protons like -OH .

- HRMS : Confirm molecular ions (e.g., m/z 335.1512 [M+H]+) with <5 ppm mass error.

- TLC : Monitor purity using Rf values (e.g., 0.49 in EtOAc:hexanes 70:30) .

Q. How is purity assessed during synthesis, and what analytical standards are recommended?

- Answer : Combine TLC for rapid screening, NMR for structural validation, and HRMS for molecular confirmation. Recrystallization in hot EtOAc removes impurities, while column chromatography (silica gel, 70:30 EtOAc:hexanes) isolates target compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Answer : Use SHELXL for refinement, leveraging anisotropic displacement parameters to model thermal motion. Programs like WinGX/ORTEP visualize electron density maps and validate hydrogen bonding (e.g., N-H···O interactions). For twinned crystals, SHELXL’s twin law refinement corrects for overlapping reflections .

Q. What strategies address contradictions in biological activity data across studies?

- Answer :

- Replicate assays : Control variables (e.g., cell lines, solvent polarity).

- Meta-analysis : Aggregate data from systematic reviews (e.g., scoping reviews) to identify trends or outliers .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on activity .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Answer : Density Functional Theory (DFT) calculates transition states for reactions like CuAAC. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes), guiding experimental validation .

Q. What methodologies are recommended for systematic literature reviews on indazole derivatives?

- Answer :

- Scoping reviews : Map existing knowledge gaps (e.g., understudied pharmacological targets).

- Meta-synthesis : Thematically analyze qualitative data (e.g., assay conditions).

- PRISMA guidelines : Ensure transparency in study selection and bias assessment .

Q. How are anisotropic displacement parameters handled in crystallographic refinement of this compound?

- Answer : SHELXL refines anisotropic parameters (Uij) using least-squares minimization. ORTEP visualizes ellipsoids to assess disorder (e.g., methyl group rotation). High-resolution data (<1.0 Å) improve parameter accuracy .

Q. Methodological Tables

Properties

IUPAC Name |

7-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7(11)6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADSPRCRWDQADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694593 | |

| Record name | 7-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858227-44-8 | |

| Record name | 7-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.